molecular formula C43H48N2O2 B13429505 Tamoxifen 4-N,N-Dimethyl-2-[4-(phenylmethyl)phenoxy]ethanamine

Tamoxifen 4-N,N-Dimethyl-2-[4-(phenylmethyl)phenoxy]ethanamine

Cat. No.: B13429505
M. Wt: 624.9 g/mol
InChI Key: CAAILVUTOAUEHL-BOMCYIIUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tamoxifen 4-N,N-Dimethyl-2-[4-(phenylmethyl)phenoxy]ethanamine is a diphenylmethane derivative structurally characterized by a phenoxyethylamine backbone substituted with a benzyl (phenylmethyl) group at the para-position of the phenyl ring and a dimethylamino group at the terminal ethylamine moiety. Tamoxifen is a selective estrogen receptor modulator (SERM) widely used in breast cancer therapy, while DPPE is a chemopotentiator and intracellular histamine antagonist with cytoprotective properties . Both compounds interact with antiestrogen binding sites (AEBS), which are distinct from estrogen receptors and associated with histamine signaling and cholesterol metabolism .

Properties

Molecular Formula

C43H48N2O2

Molecular Weight

624.9 g/mol

IUPAC Name

2-[4-[[4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl]-phenylmethyl]phenoxy]-N,N-dimethylethanamine

InChI

InChI=1S/C43H48N2O2/c1-6-41(33-13-9-7-10-14-33)43(38-23-27-40(28-24-38)47-32-30-45(4)5)37-19-17-35(18-20-37)42(34-15-11-8-12-16-34)36-21-25-39(26-22-36)46-31-29-44(2)3/h7-28,42H,6,29-32H2,1-5H3/b43-41+

InChI Key

CAAILVUTOAUEHL-BOMCYIIUSA-N

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCN(C)C)\C4=CC=C(C=C4)OCCN(C)C)/C5=CC=CC=C5

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCN(C)C)C4=CC=C(C=C4)OCCN(C)C)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tamoxifen 4-N,N-Dimethyl-2-[4-(phenylmethyl)phenoxy]ethanamine typically involves the reaction of 4-(phenylmethyl)phenol with N,N-dimethyl-2-chloroethanamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the electrophilic carbon of the chloroethanamine, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tamoxifen 4-N,N-Dimethyl-2-[4-(phenylmethyl)phenoxy]ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted aromatic compounds .

Scientific Research Applications

Tamoxifen, also known as Tamoxifen 4-N,N-Dimethyl-2-[4-(phenylmethyl)phenoxy]ethanamine, is a selective estrogen receptor modulator (SERM) widely recognized for its applications in breast cancer treatment and prevention. It acts by binding to estrogen receptors and can exert both estrogenic and antiestrogenic effects depending on the tissue. In breast tissue, tamoxifen functions as an estrogen antagonist, inhibiting the proliferation of cells driven by estrogen, while in other tissues like bone and the uterus, it can act as an agonist, promoting growth and function.

Primary Applications

  • Treatment and Prevention of Breast Cancer Tamoxifen is mainly used in the treatment and prevention of breast cancer. It is effective against estrogen receptor-positive breast cancer .
  • Estrogen Receptor Modulation Tamoxifen's biological activity is characterized by its dual role as an estrogen receptor modulator.

Tamoxifen Derivatives and their Affinity

CompoundER Affinity
4-hydroxyclomiphene10-fold more potent than weaker affinity compounds in the series
Compounds with long hydrophobic side chainMore than 50-fold less potent than 4-OHT in binding to the ER. Increase in the length of the substituent triggers an important loss of affinity. Abolishes the affinity for ER

Tamoxifen Interactions

Interaction TypeDescription
BindingTamoxifen and related triphenylethylene compounds compete for the estrogen receptor (ER), the actual mechanism(s) by which they inhibit tumor cell growth and/or cause cell death has been obscure . More recently, a second high-affinity saturable binding site (anti-estrogen binding site, AEBS), which may interact with the alkylaminoethoxy side chain of triphenylethylene derivatives has been described in a range of normal human tissues and in human breast cancer cells . AEBS anti-estrogen binding site .

Research and Target Proteins

  • Identification of Target Proteins Research has focused on identifying target proteins involved in tamoxifen activity through the use of photoaffinity ligand analogues .

Mechanism of Action

The mechanism of action of Tamoxifen 4-N,N-Dimethyl-2-[4-(phenylmethyl)phenoxy]ethanamine involves its interaction with estrogen receptors. It competes with estrogen for binding to the receptor, thereby inhibiting the estrogen-mediated proliferation of cancer cells. Additionally, it has been shown to induce apoptosis in cancer cells by modulating various signaling pathways and molecular targets .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Compounds

Compound Name Core Structure Key Substituents Primary Targets
Tamoxifen Triphenylethylene -N,N-Dimethylaminoethoxy chain Estrogen receptor (ER), AEBS, PKC
DPPE (Tesmilifene) Diphenylmethane -N,N-Diethylaminoethoxy, 4-benzylphenoxy AEBS, histamine receptors, CYP3A4
4-Hydroxytamoxifen Triphenylethylene (metabolite) -N,N-Dimethylaminoethoxy, 4-hydroxyl ER (higher affinity than Tamoxifen)
Toremifene Chlorinated triphenylethylene -N,N-Dimethylaminoethoxy, 4-chloro ER, AEBS (similar to Tamoxifen)

Key Observations :

  • Tamoxifen and DPPE share AEBS binding but differ in core structure and side chains. Tamoxifen’s triphenylethylene backbone allows ER modulation, whereas DPPE’s diphenylmethane structure favors histamine antagonism and chemopotentiation .
  • Toremifene , a chlorinated Tamoxifen analog, retains ER affinity but exhibits altered metabolic stability and toxicity .

Mechanistic Differences

Antiestrogen Binding Site (AEBS) Interactions

  • Tamoxifen : Binds AEBS (Kd ~50 nM) and inhibits protein kinase C (PKC)-mediated phosphorylation at high concentrations (IC₅₀ >500 µM). Its antiproliferative effects in ER-negative cells correlate with AEBS-mediated histamine antagonism .
  • DPPE : Exhibits higher AEBS affinity (Ki = 0.83 µM for histamine binding) and selectively antagonizes histamine signaling without inhibiting PKC. This mechanism enhances cytotoxicity of anthracyclines like doxorubicin by modulating CYP3A4 metabolism .

Estrogen Receptor (ER) Modulation

  • Tamoxifen : Acts as a competitive ER antagonist in breast tissue but exhibits agonist effects in bone and endometrium. Its metabolite, 4-hydroxytamoxifen, has 100-fold higher ER affinity .
  • DPPE : Lacks ER binding but indirectly potentiates chemotherapy by altering intracellular histamine levels, which regulate tumor-initiating cell survival .

Clinical Efficacy and Toxicity

Table 2: Clinical Trial Outcomes of Tamoxifen and DPPE

Compound Clinical Setting Trial Phase Key Findings References
Tamoxifen ER+ breast cancer (adjuvant) Phase III Reduces recurrence by 50% and mortality by 30% over 10 years.
DPPE Metastatic breast cancer (with doxorubicin) Phase III Improved median survival (19.3 vs. 14.9 months) but no difference in tumor response rate. Increased phospholipidosis risk.
Toremifene ER+ metastatic breast cancer Phase III Non-inferior to Tamoxifen in efficacy; reduced endometrial cancer risk.

Key Observations :

  • Tamoxifen ’s long-term toxicity (endometrial cancer, thromboembolism) contrasts with DPPE’s acute effects (CYP3A4 interactions, phospholipidosis) .

Synergy with Chemotherapy

  • Tamoxifen: Synergizes with cisplatin in melanoma by stabilizing AEBS, enhancing DNA damage response .
  • DPPE : Enhances doxorubicin efficacy by inhibiting histamine binding to CYP3A4, increasing intracellular drug retention .

Biological Activity

Tamoxifen 4-N,N-Dimethyl-2-[4-(phenylmethyl)phenoxy]ethanamine, commonly referred to as a derivative of tamoxifen, exhibits significant biological activity primarily in the context of breast cancer treatment and various other therapeutic applications. This article delves into its mechanisms of action, structure-activity relationships, clinical implications, and recent research findings.

Tamoxifen functions as a selective estrogen receptor modulator (SERM), primarily acting on estrogen receptor-positive (ER+) breast cancer cells. The compound inhibits the binding of estrogen to its receptor, thereby reducing the proliferation of cancer cells. It also induces apoptosis through various pathways, including:

  • Inhibition of Protein Kinase C (PKC) : Tamoxifen has been shown to inhibit PKC, which is crucial for cell signaling related to growth and survival. This inhibition leads to decreased DNA synthesis and promotes apoptotic pathways in cancer cells .
  • Alteration of Intracellular Calcium Levels : Tamoxifen administration results in increased intracellular and mitochondrial calcium ion levels, further contributing to its apoptotic effects .
  • Modulation of Growth Factors : The compound reduces levels of tumor growth factor α and insulin-like growth factor 1, which are known to stimulate tumor growth .

Structure-Activity Relationships

Research has indicated that the biological activity of tamoxifen derivatives is closely linked to their chemical structure. For instance:

  • PKC Translocation : Studies have demonstrated that certain structural features are necessary for tamoxifen's ability to induce PKC translocation in MCF-7 breast cancer cells. Compounds lacking specific functional groups were found to be inactive .
  • Antiproliferative Effects : The relationship between the chemical structure and the ability to inhibit cell growth has been established, with derivatives showing varying degrees of efficacy against different cancer cell lines .

Clinical Implications

Tamoxifen is widely used in clinical settings for the treatment and prevention of ER+ breast cancer. Its long half-life allows for sustained therapeutic effects, making it a cornerstone in breast cancer therapy since its FDA approval in 1977. The recommended dosage typically ranges around 20 mg daily .

Case Studies

  • Breast Cancer Treatment : A study highlighted the efficacy of tamoxifen derivatives in enhancing the effects of chemotherapeutic agents like doxorubicin. In clinical trials, these derivatives improved overall survival rates among breast cancer patients .
  • Ovarian Protection : Recent research indicates that tamoxifen can prevent follicle loss during chemotherapy, suggesting potential applications in preserving fertility among women undergoing cancer treatment .

Recent Research Findings

Recent studies have explored various aspects of tamoxifen derivatives and their biological activities:

  • Antibacterial Activity : Some tamoxifen derivatives have shown promising antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA), indicating a potential new application beyond oncology .
  • Endosomal Trafficking : Research has demonstrated that tamoxifen compounds can block retrograde trafficking of bacterial toxins, providing insights into their protective mechanisms against cellular damage .

Data Tables

Compound Activity Mechanism Reference
TamoxifenAntitumorER antagonist; PKC inhibition
DPPEAntihistamine; enhances chemotherapyP-glycoprotein modulation
Compound 211Protective against STx2Endosomal trafficking inhibition

Q & A

Basic Research Questions

Q. What synthetic routes are employed to produce Tamoxifen 4-N,N-Dimethyl-2-[4-(phenylmethyl)phenoxy]ethanamine, and how is structural fidelity validated?

  • Methodology : Synthesis typically involves nucleophilic substitution of 4-(phenylmethyl)phenol with N,N-dimethyl-2-chloroethanamine under inert conditions. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical for confirming molecular structure. For analogs like DPPE (a diethyl variant), intermediates such as 4-hydroxybenzophenone are alkylated with bromoethylamine derivatives .

Q. Which in vitro models are appropriate for initial cytotoxicity screening of this compound?

  • Methodology : Use multidrug-resistant (MDR) cell lines (e.g., P-glycoprotein-positive Chinese hamster lung cells) to assess selective cytotoxicity. The MTT assay quantifies viability, while flow cytometry with Annexin V/PI staining evaluates apoptosis. Comparative studies with parental cell lines (e.g., AUX B1 vs. CH⁶RC5) help distinguish target-specific effects from baseline toxicity .

Q. How does the compound interact with the microsomal antiestrogen binding site (AEBS)?

  • Methodology : Competitive binding assays using radiolabeled ligands (e.g., [³H]-tamoxifen) in microsomal fractions isolate AEBS affinity. Structural analogs like DPPE show high selectivity for AEBS over estrogen receptors (ERα/β), confirmed via displacement studies with 7-ketocholesterol, a cholesterol-derived AEBS ligand .

Advanced Research Questions

Q. How can researchers design combination therapies to enhance chemosensitization while minimizing toxicity?

  • Methodology : Co-administer the compound with chemotherapeutics (e.g., cyclophosphamide or doxorubicin) using staggered dosing. Preclinical studies in xenograft models should optimize timing (e.g., DPPE infusion 60 minutes prior to chemotherapy) to maximize tumor uptake and protect normal tissues. Toxicity is assessed via hematological profiling (bone marrow suppression) and organ histopathology .

Q. What strategies address contradictory clinical trial outcomes, such as improved overall survival (OS) without progression-free survival (PFS) benefit?

  • Methodology : Employ landmark analysis and multivariate Cox regression to isolate OS drivers. In phase III trials (e.g., DPPE + doxorubicin vs. doxorubicin alone), OS superiority despite neutral PFS may reflect long-term immune modulation or delayed metabolic effects. Validate hypotheses using circulating tumor DNA (ctDNA) dynamics and post-trial biomarker studies .

Q. How can blood-brain barrier (BBB) permeability be leveraged for brain metastasis studies?

  • Methodology : Use in vitro BBB models (e.g., primary mouse cerebral endothelial cell monolayers) to measure transendothelial electrical resistance (TEER) and paracellular leakage. DPPE increases BBB permeability via histamine receptor antagonism, enabling enhanced CNS delivery of co-administered drugs. In vivo validation requires MRI-based tracking of gadolinium chelates in metastatic brain tumors .

Data Analysis and Interpretation

Q. What statistical approaches reconcile discrepancies between in vitro potency and in vivo efficacy?

  • Methodology : Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for bioavailability and metabolite formation. For example, DPPE’s in vitro IC₅₀ (1–5 µM) may not translate directly due to rapid hepatic clearance. Population PK models with Monte Carlo simulations predict effective dosing thresholds in heterogeneous patient cohorts .

Q. How do researchers differentiate on-target AEBS effects from off-target histamine receptor interactions?

  • Methodology : Use CRISPR-engineered AEBS-knockout cell lines to isolate histamine-mediated effects. In wild-type vs. knockout models, compare responses to DPPE and selective histamine antagonists (e.g., cetirizine). Transcriptomic profiling (RNA-seq) further identifies pathways modulated exclusively via AEBS .

Notes for Rigorous Research

  • Structural analogs : Replace dimethyl groups with diethyl (DPPE) or pyrrolidino (PBPE) to study substituent effects on AEBS affinity .
  • Toxicity screening : Prioritize in vitro cardiotoxicity assays (hERG channel inhibition) and hepatocyte spheroids for metabolic stability .
  • Clinical translation : Partner with pharmacogenomics consortia to identify patient subsets with AEBS overexpression (e.g., ER-negative breast cancer) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.